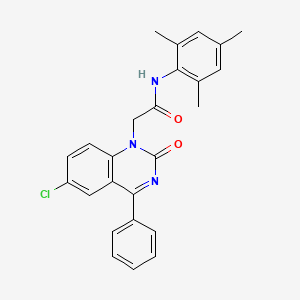

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Beschreibung

This compound features a quinazolin-2-one core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetamide side chain at position 1. The acetamide nitrogen is further substituted with a 2,4,6-trimethylphenyl group. The bulky 2,4,6-trimethylphenyl group may influence solubility, crystallinity, and intermolecular interactions .

Eigenschaften

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClN3O2/c1-15-11-16(2)23(17(3)12-15)27-22(30)14-29-21-10-9-19(26)13-20(21)24(28-25(29)31)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFUPNIFWJINLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

- A quinazoline core , which consists of fused benzene and pyrimidine rings.

- A chloro substituent at the 6-position.

- An oxo group at the 2-position.

- An acetanilide moiety , which enhances its lipophilicity and potential interactions with biological targets.

Biological Activities

Research indicates that quinazoline derivatives exhibit various pharmacological effects. The specific compound under consideration has been associated with several activities:

-

Antimicrobial Activity

- Quinazoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli .

- The compound's unique structural features may enhance its antimicrobial efficacy compared to simpler analogs.

-

Anticancer Properties

- Quinazolines are recognized for their potential in cancer therapy. They may act by inhibiting specific signaling pathways involved in tumor growth and proliferation.

- Studies have reported that certain quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that the compound could be evaluated for similar properties .

-

Anti-inflammatory Effects

- Some quinazoline derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.

| Enzyme Target | Activity |

|---|---|

| Cholinesterase | IC50 values indicate potential as a cholinesterase inhibitor |

| Squalene Synthase | Exhibits inhibition in liver cells |

Case Studies

Several studies have investigated the biological activities of quinazoline derivatives similar to the target compound:

- Antimicrobial Screening : A study evaluated various quinazoline derivatives against bacterial strains, revealing that some exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics .

- Cytotoxicity Assays : Research on related compounds showed promising results in inhibiting the growth of cancer cell lines, indicating potential therapeutic applications in oncology .

- Inflammation Models : In vivo studies demonstrated that certain quinazoline derivatives reduced inflammatory markers in animal models, supporting their use in treating inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Core Heterocycle Variations

- Quinazolinone vs. Triazole or Quinoxaline: The target compound’s quinazolinone core differs from triazole-containing analogs (e.g., compound 6m and 7a in ) and quinoxaline-based derivatives (e.g., compound 4a in ).

Substituent Effects on Acetamide Side Chains

- Trimethylphenyl vs. Other Aryl Groups :

The 2,4,6-trimethylphenyl group in the target compound introduces steric hindrance and lipophilicity, contrasting with simpler aryl groups like phenyl (e.g., 7a in ) or chlorophenyl (e.g., TMPDCA in ). Methyl groups may disrupt π-π stacking but stabilize crystal packing via van der Waals interactions .

Table 1: Structural Comparison of Acetamide Derivatives

Physicochemical Properties

Spectroscopic Profiles

- IR Spectroscopy: The target compound’s C=O stretch (expected ~1675–1680 cm⁻¹) aligns with 6m (1678 cm⁻¹) and TMPDCA (~1670–1680 cm⁻¹). However, the quinazolinone’s conjugated system may downshift the C=O frequency compared to non-aromatic acetamides .

- Hydrogen Bonding: The quinazolinone’s N–H and C=O groups facilitate stronger hydrogen bonds than triazole-based analogs (e.g., 7a), which rely on weaker C–H···O interactions. This impacts solubility and crystal packing .

Solubility and Lipophilicity

- The 2,4,6-trimethylphenyl group increases lipophilicity compared to TMPA (N-(2,4,6-trimethylphenyl)-acetamide) and 7a (phenyl-substituted). This may reduce aqueous solubility but enhance membrane permeability .

Crystallographic and Conformational Analysis

Crystal Packing and Space Groups

- Trimethylphenyl Derivatives: Analogs like TMPA (monoclinic, space group P2₁/c) and TMPDCA (triclinic, space group P-1) exhibit distinct lattice constants due to substituent bulkiness.

Table 2: Crystallographic Data for Selected Analogs

| Compound | Crystal System | Space Group | Lattice Constants (Å, °) |

|---|---|---|---|

| TMPA | Monoclinic | P2₁/c | a=10.25, b=7.89, c=12.34 |

| TMPDCA | Triclinic | P-1 | a=8.91, b=9.02, c=10.11 |

| 7a | Not Reported | – | – |

Bond Parameters

- Substitution at the acetamide nitrogen (e.g., methyl, chloro) alters bond lengths. For example, TMPDCA ’s C–Cl bonds (1.76–1.79 Å) contrast with the target compound’s C–C bonds in the trimethylphenyl group (~1.54 Å). These differences influence molecular rigidity and conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.